3-[(4-chloro-1H-pyrazol-1-yl)methoxy]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide
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Overview
Description
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHOXY]-N~1~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)BENZAMIDE is a complex organic compound that features a pyrazole ring, a cyano group, and a cyclopentathiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHOXY]-N~1~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the chloro substituent. The next steps involve the formation of the benzamide structure and the attachment of the cyano and cyclopentathiophene groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHOXY]-N~1~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzamides .
Scientific Research Applications
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHOXY]-N~1~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHOXY]-N~1~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-carbethoxypyrazolone: Shares the pyrazole ring but differs in other substituents.
Pyrazoloquinolines: Contain a pyrazole ring fused with a quinoline moiety.
Triazole-pyrazole derivatives: Feature both triazole and pyrazole rings, offering different biological activities
Uniqueness
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHOXY]-N~1~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)BENZAMIDE is unique due to its combination of a pyrazole ring, a cyano group, and a cyclopentathiophene moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H15ClN4O2S |
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Molecular Weight |
398.9 g/mol |
IUPAC Name |
3-[(4-chloropyrazol-1-yl)methoxy]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide |
InChI |
InChI=1S/C19H15ClN4O2S/c20-13-9-22-24(10-13)11-26-14-4-1-3-12(7-14)18(25)23-19-16(8-21)15-5-2-6-17(15)27-19/h1,3-4,7,9-10H,2,5-6,11H2,(H,23,25) |
InChI Key |
JBGDHEXBOIBWGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)OCN4C=C(C=N4)Cl |
Origin of Product |
United States |
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